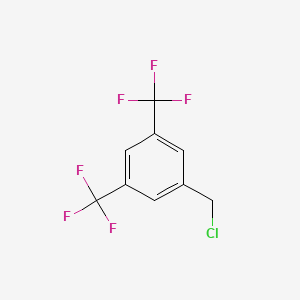

3,5-Bis(trifluoromethyl)benzyl chloride

Overview

Description

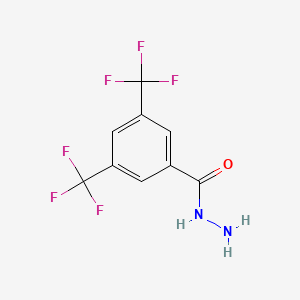

3,5-Bis(trifluoromethyl)benzyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic materials. Its molecular structure is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further substituted with a benzyl chloride moiety. This structure imparts unique physical and chemical properties that make it a valuable compound in synthetic chemistry.

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, has been achieved through a three-step process starting from 1,3-bis(trifluoromethyl)benzene. This process includes bromination, carboxylation, and chlorination, with the bromination step being sensitive to the amount of sulfuric acid and reaction temperature, and the chlorination step influenced by the amount of dimethyl sulfoxide and reaction temperature . Although not directly about this compound, this synthesis pathway provides insight into the reactivity of similar compounds with trifluoromethyl groups on a benzene ring.

Molecular Structure Analysis

The molecular structures of compounds related to this compound have been investigated using various spectroscopic methods, including 19F NMR, which reflects their crowded molecular structures . X-ray crystallography has been employed to further investigate these structures, revealing large bond angles around certain atoms due to steric hindrance .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups, such as this compound, are known to participate in various chemical reactions. For instance, vicinal bis(trifluoroacetimidoyl chloride)s have been used as building blocks for the synthesis of benzo-fused eight-membered rings through [2+2+2] cycloaddition reactions . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar substitution pattern, has been used as a starting material for organometallic synthesis, demonstrating the versatility of these trifluoromethylated aromatic compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl groups, which are highly electronegative and can significantly affect the compound's reactivity and stability. For example, the related 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl radical is noted for its thermal stability but photochemical sensitivity . The trifluoromethyl groups also impact the electronic properties of the compounds, as seen in the synthesis of various derivatives that exhibit antimicrobial activities . Furthermore, the Schiff base derived from a compound containing the 3,5-bis(trifluoromethyl) motif has been studied for its potential as an anion sensor, DNA binding and cleavage agent, and anti-cancer agent, indicating the broad applicability of such structures in medicinal chemistry10.

Scientific Research Applications

Synthesis and Chemical Applications

- Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride : This compound is a crucial intermediate in drug development, synthesized from 1,3-bis(trifluoromethyl)benzene with a yield of 61.7%. The process involves bromination, carboxylation, and chlorination, highlighting its economic value in pharmaceuticals (Zhou Xiao-rui, 2006).

- Catalysis in Phase-Transfer Reactions : Used in synthesizing 3,5-bis(perfluorooctyl)benzyl bromide derivatives, this compound serves as an efficient catalyst in solid-liquid phase-transfer catalysis (SL-PTC) reactions (G. Pozzi et al., 2009).

- Novel Pesticides Synthesis : Plays a role in the synthesis of new pesticides, like Bistrifluron, demonstrating its versatility in the development of agricultural chemicals (Liu An-chan, 2015).

Safety and Efficiency in Chemical Processes

- Safer Synthesis Techniques : Improved synthesis techniques for related compounds have been developed, enhancing safety and efficiency in chemical manufacturing processes. This includes innovations in nucleophilic substitution reactions and safety considerations in handling reactive intermediates (J. Leazer et al., 2003).

Applications in Organometallic Chemistry

- Organometallic Synthesis : It's a key precursor in various organometallic syntheses, including reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (J. Porwisiak & M. Schlosser, 1996).

Pharmaceutical Research

- Metabolic Studies in Pharmaceutical Development : The compound's derivatives have been studied for their metabolic pathways in drug development, providing insights into the optimization of pharmaceutical compounds (C. Swain et al., 1997).

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various organic compounds .

Mode of Action

The compound is known for its high electronegativity and large steric hindrance . These properties can influence its interaction with other molecules and compounds during chemical reactions.

Biochemical Pathways

It has been used in the synthesis of a modified triazine-based covalent organic framework . This suggests that it may play a role in the formation of complex organic structures.

Result of Action

It has been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that it can influence the behavior of certain chemical species in a given system.

Action Environment

The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For instance, it’s known to be slightly soluble in water , which could affect its reactivity in aqueous environments. Additionally, safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that air circulation could impact its behavior.

Safety and Hazards

properties

IUPAC Name |

1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINTXXMBRBLMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226393 | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75462-59-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

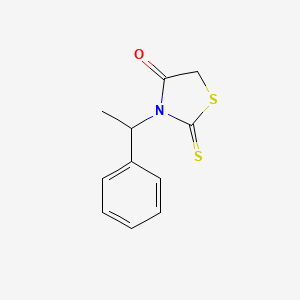

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the safety concerns associated with traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride? How does microflow technology offer a solution?

A1: Traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using this compound carries a significant safety risk due to the potential formation of hydrazoic acid (HN3) []. Hydrazoic acid is a toxic and volatile compound with explosive properties, posing a hazard during large-scale production. Microflow technology offers a safer alternative by conducting the reaction in a microcapillary tube reactor []. This significantly reduces the reaction volume, thereby minimizing the amount of hydrazoic acid that could potentially accumulate in the headspace and improving the overall safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)